methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
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Description
Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O5 and its molecular weight is 362.77. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation Studies
Methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate and its derivatives exhibit interesting molecular structures and conformations. For instance, in certain derivatives, the heterocyclic pyran ring adopts a flattened boat conformation, and the molecules exhibit intramolecular C-H...O contacts forming six-membered rings. The compounds also participate in various intermolecular hydrogen bonds, forming chains or dimers in their crystal structures (Nesterov et al., 2007).
Synthesis and Reactivity
The compound is a focal point in synthetic chemistry due to its versatile reactivity. It's involved in the synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy and has also been obtained by ring opening of certain carboxylates by alkoxide ions (Sahu et al., 2015). Additionally, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, closely related to this compound, are key intermediates in synthesizing various carbo- and heterocycles (Sheverdov et al., 2012).
Antiproliferative and Antimicrobial Activity
Some derivatives of this compound have been studied for their antiproliferative and antimicrobial activities. Notably, certain analogs show high antiproliferative activity against cancer cell lines, even exceeding the activity of reference drugs like cisplatin and busulfan (Sheverdov et al., 2014). The antimicrobial activity comparable to chloramine has also been observed in specific derivatives.
Properties
IUPAC Name |
methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-23-13(21)7-12-15(17(22)24-2)14(10(8-19)16(20)25-12)9-5-3-4-6-11(9)18/h3-6,14H,7,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKHIZMXHPVCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.